Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

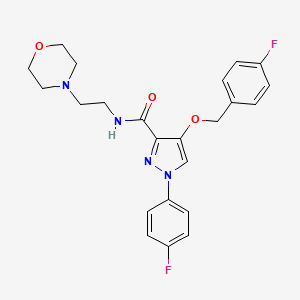

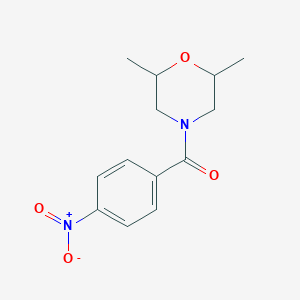

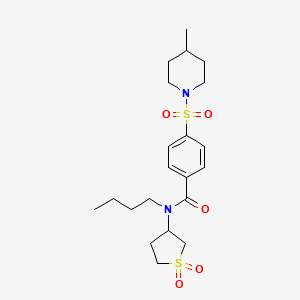

Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the use of pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a methyl group at positions 5 and 6 respectively. An ethyl ester group is attached to the pyridine ring at position 2 .Chemical Reactions Analysis

The compound could potentially undergo Suzuki–Miyaura coupling reactions, which involve the formation of a new carbon-carbon bond between two different organic groups . The reaction involves an oxidative addition step, where palladium donates electrons to form a new Pd–C bond, and a transmetalation step, where an organic group is transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Properties

Research has demonstrated that certain derivatives of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate exhibit significant analgesic and anti-inflammatory activities. These compounds, specifically ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl(alkyl)-1,4-dihydropyridyl)]acetates, were found to show superior effects compared to traditional drugs like aspirin and ibuprofen. This suggests potential applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Agudoawu & Knaus, 2000).

Chemical Synthesis and Catalysis

The compound has been used in chemical synthesis processes. For example, Ethyl 2-methyl-2,3-butadienoate, which can be derived from this compound, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines. This reaction, facilitated by an organic phosphine catalyst, results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This highlights its role in the synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a related compound, has been studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This indicates its potential use in industrial applications where corrosion resistance is crucial (Ghazoui et al., 2017).

Horticultural Applications

In horticulture, derivatives of this compound have been used to stimulate branching in deciduous tree fruit nursery stocks. This application is particularly relevant for improving the growth patterns of apple and pear trees in nursery settings (Larsen, 1979).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(5-chloro-6-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSVCWZIZAHTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=C(C=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)